molecular formula C13H15BrN6O2 B2407046 5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide CAS No. 2034540-43-5

5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide

Cat. No. B2407046
CAS RN: 2034540-43-5
M. Wt: 367.207
InChI Key: AVCNAEJNKHLYMH-UHFFFAOYSA-N
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Description

5-bromo-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

  • Antiprotozoal Applications

    A study detailed the synthesis of compounds from nicotinonitrile derivatives, leading to diamidines with significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. These compounds showed potential as antiprotozoal agents, with some demonstrating curative effects in an in vivo mouse model for Trypanosoma b.rhodesiense at low oral dosages (Ismail et al., 2003).

  • Receptor Affinity

    Another study synthesized nicotinamide derivatives evaluating their binding to 5-HT3 and dopamine D2 receptors. Among these, certain derivatives displayed potent affinities, suggesting potential applications in neurological research and therapy (Hirokawa et al., 1998).

  • Chemical Synthesis

    Research on the alkylation of [1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones, including computational studies, highlighted selective reactions leading to products with potential for further development into therapeutic agents. These findings open pathways for synthesizing novel compounds with varied biological activities (Ul'yankina et al., 2016).

  • Photodynamic Therapy for Cancer Treatment

    A study introduced new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit properties valuable for photodynamic therapy applications, indicating potential use in cancer treatment (Pişkin et al., 2020).

  • Enzyme-Coenzyme Interactions

    Investigations into enzyme binding studies with reduced nicotinamide adenine dinucleotide analogues, including those with substitutions at the 8 position of adenine, explored different adenyl glycosyl bond conformations. These studies contribute to understanding enzyme-coenzyme interactions, which is crucial for designing more effective biocatalysts and therapeutic agents (Lappi et al., 1980).

properties

IUPAC Name

5-bromo-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN6O2/c1-20(2)12-17-10(18-13(19-12)22-3)7-16-11(21)8-4-9(14)6-15-5-8/h4-6H,7H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCNAEJNKHLYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CN=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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